molecular formula C9H9BrClNO B1597246 5-bromo-2-chloro-N,N-dimethylbenzamide CAS No. 701258-20-0

5-bromo-2-chloro-N,N-dimethylbenzamide

Cat. No. B1597246
M. Wt: 262.53 g/mol
InChI Key: NUCDBHWIROOWTR-UHFFFAOYSA-N
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Description

“5-bromo-2-chloro-N,N-dimethylbenzamide” is a heterocyclic organic compound . It is also known by its CAS number 701258-20-0 .


Molecular Structure Analysis

The molecular formula of “5-bromo-2-chloro-N,N-dimethylbenzamide” is C9H9BrClNO . The exact mass is 260.95600 .


Physical And Chemical Properties Analysis

The molecular weight of “5-bromo-2-chloro-N,N-dimethylbenzamide” is 262.53100 . The LogP value, which represents the compound’s lipophilicity, is 2.80430 . Unfortunately, the search results do not provide information on the compound’s density, boiling point, melting point, or flash point .

Scientific Research Applications

Synthesis and Chemical Process Development

One of the prominent applications of "5-bromo-2-chloro-N,N-dimethylbenzamide" and related compounds is in the synthesis of therapeutic agents. A notable example is the development of a novel and practical industrial process scale-up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors. This process demonstrates the scalability and cost-effectiveness of synthesizing complex molecules, highlighting the compound's role in pharmaceutical manufacturing (Zhang et al., 2022).

Biological Activities and Applications

Compounds chemically similar to "5-bromo-2-chloro-N,N-dimethylbenzamide" have been explored for their biological activities. For instance, the synthesis and investigation of hypoglycemic and hypolipidemic activities of some glibenclamide analogues demonstrate the potential of bromo- and chloro-substituted benzamides in modulating glucose and lipid levels in diabetic rats. This research provides a basis for the development of new therapeutic agents with improved efficacy and safety profiles (Ahmadi et al., 2014).

Photodynamic Therapy and Photochemical Studies

Bromo- and chloro-substituted benzamides have been investigated for their applications in photodynamic therapy and photochemical studies. The multifunctional mononuclear bisthienylethene-cobalt(II) complexes, for example, exhibit slow magnetic relaxation and photochromic behavior. These properties are crucial for the development of materials that can be used in photodynamic therapy, a treatment method that utilizes light-sensitive compounds to kill cancer cells or pathogens (Cao et al., 2015).

Antimicrobial and Antifungal Research

Research on halogenated phenyl derivatives of 2,5-dihydrofuran-2-one demonstrates significant activity against opportunistic fungi pathogenic to humans. These findings suggest that bromo- and chloro-substituted benzamides could serve as a novel class of antifungal agents. The exploration of such compounds is crucial for addressing the growing concern of antimicrobial resistance and the need for new, effective antimicrobial therapies (Buchta et al., 2004).

Safety And Hazards

“5-bromo-2-chloro-N,N-dimethylbenzamide” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Future Directions

In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn . For disposal, mix with sand or similar inert absorbent material, sweep up and keep in a tightly closed container .

properties

IUPAC Name

5-bromo-2-chloro-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCDBHWIROOWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70366988
Record name 5-bromo-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-2-chloro-N,N-dimethylbenzamide

CAS RN

701258-20-0
Record name 5-bromo-2-chloro-N,N-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70366988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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